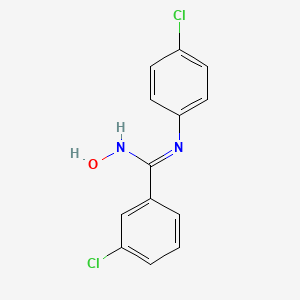

3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide, or 3-Cl-NPC, is an organic compound belonging to the arylcarboximidamide family. It is an important synthetic intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. 3-Cl-NPC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Environmental Remediation

Research has demonstrated the effectiveness of electrochemical methods, such as anodic oxidation and electro-Fenton processes, in degrading chlorophenols, which are chemically related to 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide. These methods can achieve complete mineralization of chlorophenols in acidic solutions, offering a pathway for the removal of toxic pollutants from water (Brillas, Sauleda, & Casado, 1998).

Adsorption Mechanisms

Graphene oxide has been identified as an effective adsorbent for chlorophenols, suggesting potential applications for 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide in removing environmental hormones from water. Computational studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have elucidated the adsorption mechanism, highlighting the role of hydrophobic effects, hydrogen bonds, and π-π interactions (Wei et al., 2019).

Photodegradation Studies

The photoreactivity of chlorophenols, akin to the structure of 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide, has been examined in aqueous solutions. These studies have identified key photoproducts and proposed mechanisms for the degradation process, which could inform the design of environmental decontamination strategies (Oudjehani & Boule, 1992).

Propiedades

IUPAC Name |

3-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-4-6-12(7-5-10)16-13(17-18)9-2-1-3-11(15)8-9/h1-8,18H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTGWOMTQJFMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)

![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)

![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)

![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)